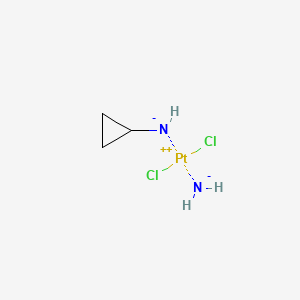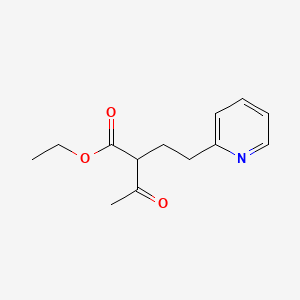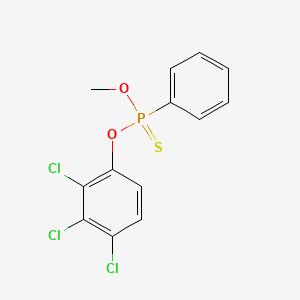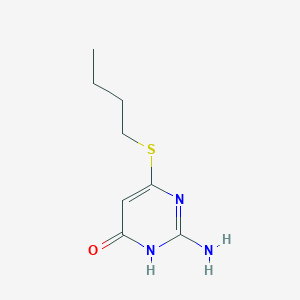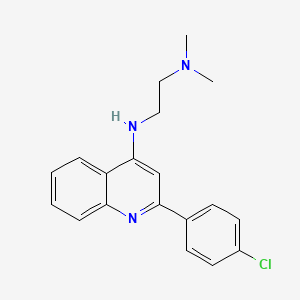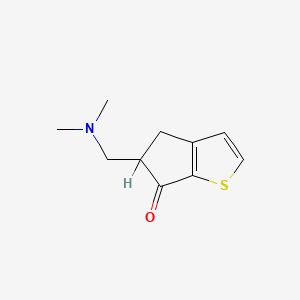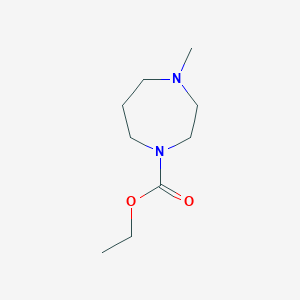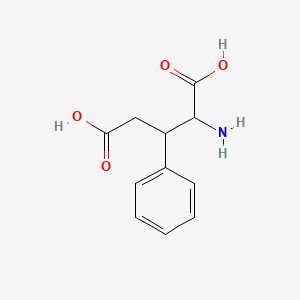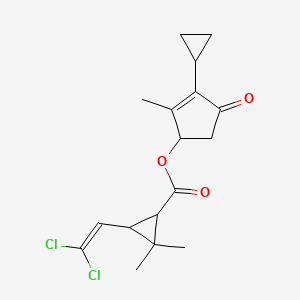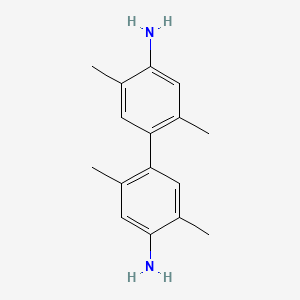
1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine is a complex organic compound that features a unique structure combining an imidazolidinone ring, an acetyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of phenyl isocyanate with glycine to form the imidazolidinone ring.
Acetylation: The imidazolidinone ring is then acetylated using acetic anhydride under acidic conditions.
Formation of the Piperazine Ring: The final step involves the reaction of the acetylated imidazolidinone with diphenylmethylpiperazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Studied for its potential interactions with biological macromolecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(benzyl)piperazine
- 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(phenylmethyl)piperazine
Uniqueness
1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine is unique due to the presence of the diphenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable subject of study in various fields.
Eigenschaften
CAS-Nummer |
109758-04-5 |
|---|---|
Molekularformel |
C28H28N4O3 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
3-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C28H28N4O3/c33-24(20-32-27(34)25(29-28(32)35)21-10-4-1-5-11-21)30-16-18-31(19-17-30)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,25-26H,16-20H2,(H,29,35) |
InChI-Schlüssel |
IFKWFSHLMCALDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN4C(=O)C(NC4=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


